An In-depth Technical Guide to 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine
An In-depth Technical Guide to 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine
This guide provides a comprehensive technical overview of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis, analytical chemistry, and physicochemical property assessment, this document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from related structures and general methodologies to provide a robust framework for its synthesis, characterization, and evaluation.
Introduction and Molecular Overview
3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine belongs to the class of pyridine sulfonamides, a structural motif of significant interest in medicinal chemistry. The pyridine ring is a common scaffold in numerous pharmaceuticals, and the sulfonamide group is a well-established pharmacophore known for a wide range of biological activities. The presence of a bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.
The combination of the bromopyridine core, the sulfonamide linker, and the piperidine moiety suggests potential interactions with various biological targets. Piperidine and pyridine hybrids, for instance, are explored for a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1]
Molecular Structure:
Caption: Molecular structure of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine.
Synthesis and Purification
The synthesis of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine can be logically approached through the reaction of a suitable pyridine sulfonyl chloride with piperidine. This is a common and effective method for the formation of sulfonamides.[2]
Proposed Synthetic Pathway
The most direct synthetic route involves two key steps: the synthesis of 3-bromo-5-(chlorosulfonyl)pyridine and its subsequent reaction with piperidine.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-Bromo-5-(chlorosulfonyl)pyridine (Intermediate)
This step is a critical part of the synthesis. While a specific procedure for 3-bromopyridine is not detailed in the provided results, a general approach for the synthesis of pyridine sulfonyl chlorides involves the reaction of a metalated pyridine with sulfuryl chloride.[3]
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Preparation of Metalated Pyridine: In a nitrogen-filled reaction vessel, dissolve 3-bromopyridine in an appropriate anhydrous solvent such as THF.
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Cool the solution to a low temperature (e.g., -78 °C).
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Slowly add a strong base, such as n-butyllithium or a Grignard reagent, to generate the metalated pyridine species. The reaction is typically stirred at this low temperature for a period to ensure complete formation.
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Chlorosulfonylation: In a separate flask, prepare a solution of sulfuryl chloride in an anhydrous solvent.
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Slowly add the solution of the metalated pyridine to the sulfuryl chloride solution at a low temperature.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Work-up and Isolation: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-(chlorosulfonyl)pyridine. Purification can be achieved by column chromatography or crystallization.
Step 2: Synthesis of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine (Final Product)
This step involves a standard nucleophilic substitution reaction.
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Reaction Setup: Dissolve the crude or purified 3-bromo-5-(chlorosulfonyl)pyridine in a suitable solvent like dichloromethane or THF.[2]
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Cool the solution in an ice bath.
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Add piperidine (typically 1.1 to 1.5 equivalents) to the solution, followed by the addition of a base such as triethylamine or pyridine to scavenge the HCl byproduct.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Work-up and Purification: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine.
Purification and Quality Control
Caption: Workflow for purification and quality control.
Physicochemical Properties
Due to the lack of specific experimental data for 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine, the following properties are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Range | Rationale/Method |
| Molecular Formula | C10H13BrN2O2S | Based on atomic composition. |
| Molecular Weight | 305.19 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar organic compounds. |
| Melting Point | 100 - 150 °C | A broad range is predicted due to the lack of specific data. Similar pyridine sulfonamides can have melting points in this range. |
| Solubility | Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO). Sparingly soluble in water. | The presence of the aromatic and piperidine rings suggests solubility in organic solvents, while the polar sulfonamide group may impart slight aqueous solubility. |
| pKa | Weakly basic | The pyridine nitrogen is expected to be weakly basic. The sulfonamide nitrogen is generally not basic. |
| LogP | 2.0 - 3.5 | The octanol-water partition coefficient is estimated based on the lipophilic bromo- and piperidinyl groups and the polar sulfonamide moiety. |
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the piperidine ring.
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Pyridine Protons: Three aromatic protons are expected in the downfield region (typically δ 7.5-9.0 ppm). The coupling patterns (doublets, triplets) will be indicative of their positions relative to each other and the nitrogen atom.[4]
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Piperidine Protons: The protons on the piperidine ring will appear in the upfield region (typically δ 1.5-3.5 ppm) as complex multiplets.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
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Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon attached to the bromine will be influenced by the halogen's electronegativity.[5]
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Piperidine Carbons: The carbon signals for the piperidine ring will be observed in the aliphatic region (δ 20-60 ppm).
A standardized protocol for acquiring ¹³C NMR data would involve dissolving 15-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent like CDCl₃.[5]
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern, which is a definitive indicator of the presence of a single bromine atom.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the final compound. A reverse-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid or formic acid) would be a suitable starting point for method development. The purity is determined by the area percentage of the main peak in the chromatogram.
Potential Applications and Future Research
Pyridine sulfonamides are a well-known class of compounds with a broad spectrum of biological activities.[2][6] While the specific biological profile of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine has not been reported, its structural features suggest several potential areas of investigation:
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Antimicrobial Agents: Sulfonamides are classic antibacterial agents.[2] The synthesized compound could be screened for its activity against various bacterial and fungal strains.
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Enzyme Inhibitors: The sulfonamide moiety is a key feature in many enzyme inhibitors, including carbonic anhydrase and kinase inhibitors.
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Scaffold for Library Synthesis: The bromine atom serves as a valuable synthetic handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies.
Future research should focus on the synthesis and full experimental characterization of this compound, followed by a comprehensive biological evaluation to explore its therapeutic potential.
Safety and Handling
As with any chemical compound, 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For related compounds, hazards such as skin and eye irritation have been noted. A full safety data sheet (SDS) should be consulted or generated before handling this compound.
References
- Efficient and Scalable Synthesis of Pyridine Sulfonamides.
- Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide - Benchchem.
- Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega.
- 3-Pyridinesulfonamide synthesis - ChemicalBook.
- Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent - European Journal of Chemistry.
- 3-Bromo-5-(pyrrolidin-1-yl)pyridine | 944718-19-8 - Sigma-Aldrich.
- 3-Pyridyl bromide(626-55-1) 1H NMR spectrum - ChemicalBook.
- 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide - Benchchem.
- Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments | Bentham Science.
